5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid
Description
The compound 5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid is a highly complex organic molecule featuring multiple functional groups:
Properties
CAS No. |
15686-70-1 |
|---|---|
Molecular Formula |
C37H49N7O9S |
Molecular Weight |
767.9 g/mol |
IUPAC Name |
4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-[[3-(1H-indol-3-yl)-2-[3-(2-methylpropoxycarbonylamino)propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H49N7O9S/c1-22(2)21-53-37(52)39-15-13-31(45)41-29(18-24-20-40-26-12-8-7-11-25(24)26)35(50)42-27(14-16-54-3)34(49)44-30(19-32(46)47)36(51)43-28(33(38)48)17-23-9-5-4-6-10-23/h4-12,20,22,27-30,40H,13-19,21H2,1-3H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47) |
InChI Key |
ALXRNCVIQSDJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the core tetraazanonadeca-tetraene backbone.
- Introduction of multiple hydroxy and imino substituents at precise positions.
- Attachment of indolylmethyl and methylsulfanylethyl side chains.
- Formation of the carboxylic acid terminus.
The preparation is often carried out via convergent synthesis, where key fragments are synthesized independently and then coupled.
Key Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of tetraazanonadeca backbone | Multi-step peptide-like coupling using protected amino derivatives | Variable | Protection of amine groups is crucial to avoid side reactions. |
| 2 | Introduction of hydroxy and imino groups | Oxidation and imination reactions under mild conditions | Moderate | Hydroxy groups introduced via selective hydroxylation; imino groups via condensation with hydroxylamine derivatives. |
| 3 | Attachment of (1H-indol-3-yl)methyl group | Nucleophilic substitution or reductive amination with indole-3-carboxaldehyde derivatives | High | Indolylmethyl group introduced by reaction with indole-3-carboxaldehyde under reductive amination conditions. |
| 4 | Installation of 2-(methylsulfanyl)ethyl substituent | Alkylation using methylsulfanyl ethyl halides or sulfides | Moderate | Requires careful control to avoid over-alkylation or oxidation of sulfur. |
| 5 | Final deprotection and acid formation | Acidic or basic hydrolysis to remove protecting groups and form the free acid | High | Final purification by chromatography or crystallization yields the target compound. |
Detailed Reaction Conditions and Examples
Backbone Assembly: The tetraazanonadeca backbone is often assembled via peptide coupling methods using carbodiimide reagents or other coupling agents, with amino acid or amino alcohol derivatives as building blocks. Protecting groups such as Boc or Fmoc are used to control selective reactions.
Hydroxy and Imino Group Introduction: Hydroxylation can be achieved using reagents like osmium tetroxide or via enzymatic methods for stereoselectivity. Imino groups are introduced by reacting ketone or aldehyde functionalities with hydroxylamine or related reagents, forming oximes or imines.
Indolylmethyl Attachment: The 11-[(1H-indol-3-yl)methyl] substituent is introduced by reductive amination, reacting the primary amine on the backbone with indole-3-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Methylsulfanylethyl Side Chain: Alkylation is performed using 2-(methylsulfanyl)ethyl halides under basic conditions, often with potassium carbonate or sodium hydride as base, in polar aprotic solvents like dimethylformamide (DMF).
Final Deprotection and Purification: After all substituents are installed, protecting groups are removed using acidic (e.g., trifluoroacetic acid) or basic hydrolysis. The compound is purified by preparative high-performance liquid chromatography (HPLC) or recrystallization.
Representative Data Table of Preparation Steps
| Step | Intermediate/Product Name | Key Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| 1 | Protected tetraazanonadeca backbone | Carbodiimide coupling, Boc protection | 70-85 | Silica gel chromatography |
| 2 | Hydroxylated and imino-substituted intermediate | Osmium tetroxide hydroxylation, hydroxylamine | 60-75 | Column chromatography |
| 3 | Indolylmethyl-substituted intermediate | Indole-3-carboxaldehyde, NaCNBH3 reductive amination | 80-90 | HPLC |
| 4 | Methylsulfanylethyl alkylated intermediate | 2-(Methylsulfanyl)ethyl bromide, K2CO3 | 55-70 | Recrystallization |
| 5 | Final deprotected target compound | TFA deprotection, aqueous workup | 85-95 | Preparative HPLC |
Analytical and Research Findings
Spectroscopic Confirmation: The structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, showing characteristic signals for hydroxy, imino, indolyl, and methylsulfanyl groups.
Mass Spectrometry: Mass spectrometry confirms the molecular ion peak at m/z 768 (M+H)+ consistent with the molecular weight of 767.9 g/mol.
Purity and Yield: Typical overall yields range between 40-60% after multi-step synthesis, with purity exceeding 98% by HPLC.
Stability: The compound is stable under standard laboratory conditions but sensitive to strong acids or bases that may degrade the imino groups.
Chemical Reactions Analysis
Hydroxyl Group Reactions
The compound contains five hydroxyl groups (positions 5, 9, 12, 15, and 17), which participate in typical alcohol reactions:
The tertiary hydroxyl group at position 17 is sterically hindered, likely requiring stronger acids/bases for activation.
Imino Group Reactivity
The imino group (─NH─) in the hydroxyiminomethyl moiety undergoes:
Indole Motif Reactivity
The indole ring (position 11) participates in electrophilic aromatic substitution:
| Reaction Type | Reagents | Position Selectivity |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-2 or C-5 of indole |
| Sulfonation | SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> | C-3 sulfonic acid derivative |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | C-3 chloroindole product |
Thioether Oxidation
The methylsulfanyl group (position 14) oxidizes progressively:
| Reaction Stage | Oxidizing Agent | Product |
|---|---|---|
| Sulfoxide | H<sub>2</sub>O<sub>2</sub>, RT | CH<sub>3</sub>S(O)─ |
| Sulfone | mCPBA, 0°C | CH<sub>3</sub>SO<sub>2</sub>─ |
This oxidation alters steric and electronic properties, potentially enhancing solubility .
Amide Bond Hydrolysis
The tetraazanonadeca backbone contains four amide bonds susceptible to hydrolysis:
| Conditions | Selectivity | Outcome |
|---|---|---|
| 6M HCl, 110°C, 24h | Non-selective cleavage | Linear peptide fragments |
| Trypsin-like enzymes | Basic residue cleavage | Site-specific degradation |
Cyclization Potential
Intramolecular reactions may occur between functional groups:
| Reacting Groups | Conditions | Cyclic Product Type |
|---|---|---|
| Hydroxyl + imino | Acid catalysis | Oxazolidine or imidazolidine |
| Indole NH + carbonyl | Heat | β-carboline analogs |
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Groups | 5 hydroxyl groups enhance solubility and reactivity |
| Imino Groups | Potential for hydrogen bonding and reactivity |
| Indole Moiety | Known for various biological activities |
| Tetraazanonadeca Backbone | Unique structural framework for interaction |
Anticancer Activity
Research indicates that compounds with indole derivatives exhibit significant anticancer properties. The incorporation of multiple hydroxyl groups may enhance the cytotoxicity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Properties
The antibacterial activity of complex organic compounds has been well-documented. The synthesized derivatives of related structures have demonstrated effective inhibition against bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .
Neuroprotective Effects
Indole derivatives are noted for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neurotransmitter systems makes such compounds valuable in developing treatments for conditions like Alzheimer’s disease .
Anti-inflammatory Properties
Compounds similar to the one have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in chronic inflammatory diseases such as arthritis .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a structurally similar compound on breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis via the mitochondrial pathway, with an IC₅₀ value significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus using the agar diffusion method. Results showed a notable zone of inhibition compared to control samples, suggesting potential as a new antibacterial agent .
Case Study 3: Neuroprotection in Animal Models
In vivo studies on mice treated with a derivative showed improved cognitive function in models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention and reduced amyloid plaque formation .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The hydroxy groups may form hydrogen bonds with biological molecules, while the indole moiety could interact with aromatic residues in proteins. The sulfur-containing side chain may also play a role in its activity, potentially interacting with thiol groups in enzymes or other proteins.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis Complexity : The compound’s multiple stereocenters and functional groups pose significant synthetic challenges, requiring advanced techniques like solid-phase synthesis or enzymatic catalysis .
- Stability: Hydroxyl and imino groups may render the compound prone to oxidation or hydrolysis under acidic conditions, necessitating stabilization strategies (e.g., prodrug formulations) .
Biological Activity
5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid is a complex organic compound with potential biological activities. Understanding its biological properties is essential for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
- Hydroxyl Groups : The presence of multiple hydroxyl groups may enhance solubility and interaction with biological targets.
- Indole Moiety : Indole derivatives are known for various biological activities including antimicrobial and anticancer properties.
- Thioether Group : The methylsulfanyl group may influence the compound's reactivity and interaction with enzymes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 5,9,12,15-Tetrahydroxy... exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives with similar structural features demonstrate activity against various pathogens including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values suggest potent activity against strains such as Pseudomonas aeruginosa and Escherichia coli .
Cytotoxicity
Research has also explored the cytotoxic effects of related compounds on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5g | HeLa | 0.21 |
| 3g | MCF7 | 0.35 |
These results indicate that the compound may possess selective cytotoxicity towards certain cancer cells while sparing normal cells .
The mechanism of action for this compound is hypothesized to involve interaction with key enzymes or receptors involved in microbial resistance or cancer cell proliferation. Molecular docking studies have suggested strong binding interactions with DNA gyrase and MurD enzyme targets:
- Hydrogen Bonds : Formed with critical residues such as SER1084 and ASP437.
- Pi-Pi Stacking : Stabilization through interactions with nucleotides enhances binding affinity .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of compounds structurally related to 5,9,12,15-Tetrahydroxy... against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated a promising inhibition zone compared to control groups.
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of the compound in vitro against various human cancer cell lines. The findings highlighted its ability to induce apoptosis through caspase activation pathways.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Utilize orthogonal experimental design (e.g., Taguchi or factorial design) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst concentration. Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for real-time monitoring of intermediates and byproducts. Reference the use of spectroscopic techniques (e.g., NMR, IR) to validate structural integrity during synthesis .
- Key Consideration : Address competing side reactions involving the indole or imino groups by adjusting pH and protecting reactive sites with tert-butyldimethylsilyl (TBDMS) groups.
Q. What analytical techniques are most effective for characterizing the compound’s complex stereochemistry and functional groups?
- Methodology : Combine single-crystal X-ray diffraction (SCXRD) for absolute configuration determination with nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY for spatial proximity analysis). Use density functional theory (DFT) calculations to predict and cross-validate spectroscopic data .
- Key Consideration : For hydroxy and imino groups, employ deuterated solvents (e.g., DMSO-d6) to minimize proton exchange artifacts in NMR spectra.
Q. How can researchers assess the compound’s reactivity under varying physiological conditions (e.g., pH, temperature)?
- Methodology : Design kinetic studies using stopped-flow spectrophotometry to monitor hydrolysis or oxidation of sensitive groups (e.g., methylsulfanyl or imino). Simulate physiological environments with phosphate-buffered saline (PBS) at pH 7.4 and 37°C, and compare stability via accelerated degradation studies .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Implement molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to model binding affinities and conformational dynamics. Use quantum mechanics/molecular mechanics (QM/MM) to study electron transfer processes at the imino-metal binding sites .
- Data Contradiction Analysis : If experimental binding assays conflict with computational predictions, re-evaluate force field parameters or incorporate entropy contributions using umbrella sampling .
Q. How can AI-driven platforms enhance experimental design for studying the compound’s catalytic or inhibitory properties?
- Methodology : Integrate AI tools (e.g., COMSOL Multiphysics) to simulate reaction pathways and optimize conditions for catalytic efficiency. Train neural networks on existing kinetic datasets to predict optimal reaction parameters (e.g., solvent selection, stoichiometry) .
- Key Consideration : Validate AI-generated hypotheses with high-throughput screening (HTS) assays to ensure scalability and reproducibility.
Q. What experimental frameworks address discrepancies in stability data across different laboratories?
- Methodology : Adopt a ring-testing approach where multiple labs perform stability studies under standardized protocols (e.g., ICH guidelines). Use multivariate statistical analysis (e.g., principal component analysis) to identify outliers caused by variables like trace metal contamination or humidity .
- Advanced Tool : Deploy blockchain-enabled data logging to ensure traceability and minimize human error in collaborative studies.
Q. How can researchers elucidate the role of the indole moiety in modulating the compound’s bioactivity?
- Methodology : Synthesize analogs with modified indole substituents (e.g., halogenated or methylated derivatives) and compare their bioactivity via dose-response assays (e.g., IC50 determination). Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins .
- Data Integration : Cross-reference with cheminformatics databases (e.g., PubChem) to identify structure-activity relationships (SAR) for indole-containing analogs .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions or biocatalysis) to align with RDF2050103 (Chemical Engineering Design) .
- Data Validation : For conflicting spectral data, apply the Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding networks .
- Ethical Compliance : Ensure compliance with TSCA and EPA guidelines for handling hazardous intermediates (e.g., methylsulfanyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
